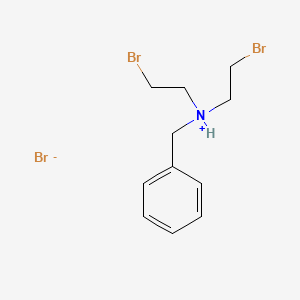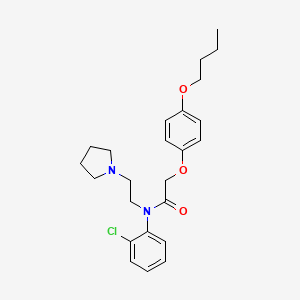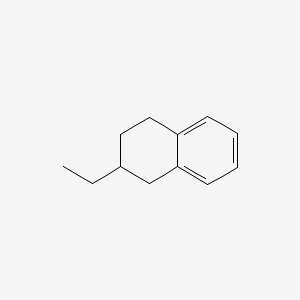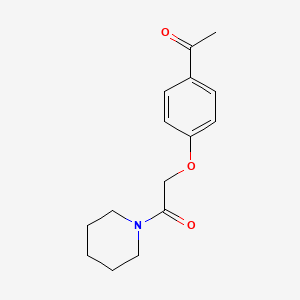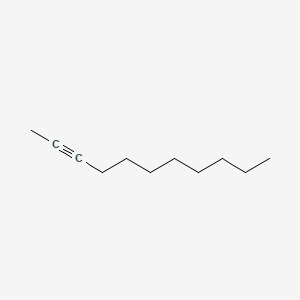
2-Undecyne
Descripción general
Descripción
2-Undecyne is an organic compound with the molecular formula C11H20 and a molecular weight of 152.2765 g/mol . It is a terminal alkyne, characterized by the presence of a triple bond between the second and third carbon atoms in its carbon chain. This compound is also known by its IUPAC name, This compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Undecyne can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-undecyne with lithium triethylborohydride in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst . This method yields this compound with a high degree of purity and efficiency.
Industrial Production Methods: Industrial production of this compound typically involves the alkylation of acetylene with 1-bromoalkanes under controlled conditions. This process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Undecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or depending on the reagents and conditions used.
Reduction: Reduction of this compound typically yields or .
Substitution: It can participate in substitution reactions, particularly with and .
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a is often employed.
Substitution: can be achieved using or under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Undecyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of .
Industry: It is used in the production of polymers and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Undecyne involves its interaction with various molecular targets. As a terminal alkyne, it can undergo nucleophilic addition reactions with biological molecules , potentially disrupting cellular processes. Its triple bond allows it to form covalent bonds with target molecules, leading to inhibition of enzyme activity and other biological effects .
Comparación Con Compuestos Similares
2-Undecyne can be compared with other terminal alkynes such as 1-Decyne and 3-Undecyne :
1-Decyne: Similar in structure but with the triple bond at the first carbon atom.
3-Undecyne: The triple bond is located between the third and fourth carbon atoms.
Uniqueness of this compound:
- The position of the triple bond in this compound makes it unique in terms of its reactivity and chemical properties . This specific positioning allows for distinct reaction pathways and applications compared to its isomers .
Propiedades
IUPAC Name |
undec-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXEDPHMIFYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208960 | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-29-5 | |
| Record name | 2-Undecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Undecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


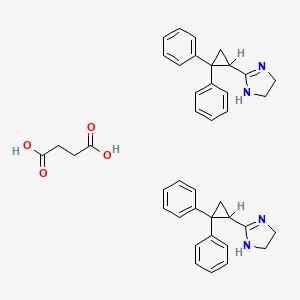

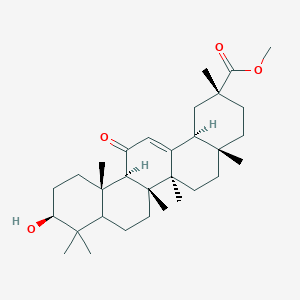

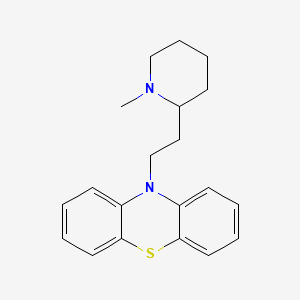

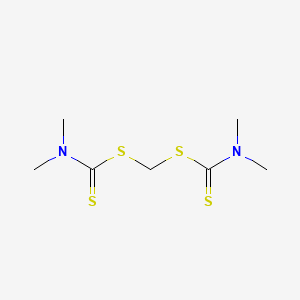
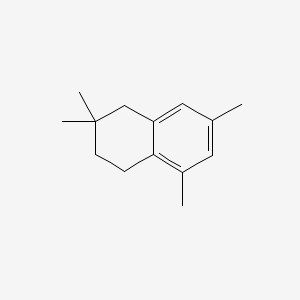
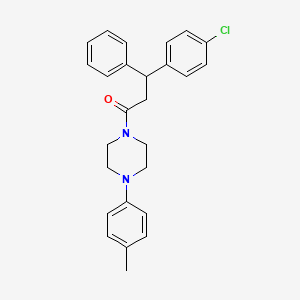
![O-[(2-methylnaphthalen-1-yl)methyl]hydroxylamine](/img/structure/B1619196.png)
